2-(2-Hydroxyethoxy)ethyl chloroacetate
Description
Contextualization within the Chemistry of Chloroacetate (B1199739) Derivatives and Glycol Ethers
2-(2-Hydroxyethoxy)ethyl chloroacetate, with the CAS Number 52637-01-1, can be classified as both a chloroacetate derivative and a glycol ether. guidechem.comchemicalbook.com Chloroacetate esters are a well-established class of compounds in organic chemistry, recognized for their utility as alkylating agents. The presence of the electron-withdrawing chlorine atom on the alpha-carbon enhances the electrophilicity of the carbonyl group and provides a leaving group for nucleophilic substitution reactions.
Concurrently, the molecule is a derivative of diethylene glycol, a type of glycol ether. Glycol ethers are known for their dual functionality, possessing both ether and alcohol groups, which imparts unique solvency and reactivity characteristics. glycol-ethers.eu They are extensively studied for their applications as solvents and as intermediates in the synthesis of a wide array of chemical products. glycol-ethers.eunih.gov The presence of the hydroxyl group in this compound offers a site for further chemical modification, such as esterification or etherification, allowing for the construction of more complex molecular architectures.
Importance of Ester and Halogen Functionalities in Organic Synthesis
The synthetic utility of this compound is fundamentally derived from its two key functional groups: the ester and the halogen.
The ester functionality is one of the most common and versatile functional groups in organic chemistry. Esters are widely found in nature and are crucial intermediates in numerous synthetic pathways. They can undergo a variety of transformations, including hydrolysis to carboxylic acids, transesterification to other esters, and reduction to alcohols. The reactivity of the ester group can be tuned by the nature of its constituent alcohol and carboxylic acid moieties.
The halogen functionality , specifically the chlorine atom in the chloroacetate group, serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity is the cornerstone of the utility of alkyl chloroacetates in the alkylation of a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the facile introduction of an ethoxycarbonylmethyl group onto a substrate. For instance, ethyl chloroacetate is a common reagent for the synthesis of chloroacetamide through ammonolysis, a reaction where careful temperature control is crucial to prevent side reactions. orgsyn.org
Overview of Potential Research Trajectories for Alkyl Chloroacetates
The unique bifunctional nature of this compound opens up several promising avenues for research. The presence of two distinct reactive sites allows for its use as a versatile linker or spacer in the synthesis of more complex molecules.
One significant area of research is in the synthesis of macrocyclic compounds , such as crown ethers. The chloroacetate moiety can be used to append the molecule to a nitrogen or oxygen atom within a precursor, while the terminal hydroxyl group can participate in a subsequent cyclization reaction. For example, related chloroacetamide derivatives have been instrumental as building blocks in the preparation of polyaza-crown compounds. orgsyn.org
Furthermore, the dual functionality of this compound makes it an attractive building block in medicinal chemistry and drug discovery . The ability to react selectively at either the chloroacetate or the hydroxyl group allows for the construction of novel molecular scaffolds. For instance, porphyrazines functionalized with glycol ether chains have been investigated for their potential as tumor imaging and therapeutic agents, highlighting the utility of incorporating such moieties into biologically active molecules. nih.gov
Finally, the compound can be explored as a precursor for the synthesis of other valuable chemical intermediates. For example, the conversion of the hydroxyl group to another functional group, such as an amine or a different halide, would yield a new set of bifunctional building blocks with distinct reactivity profiles. The conversion of a hydroxyl group to a chloro group is a common transformation in organic synthesis, often achieved using reagents like thionyl chloride. google.comgoogle.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52637-01-1 | guidechem.comchemicalbook.com |
| Molecular Formula | C₆H₁₁ClO₄ | guidechem.com |
| Molecular Weight | 182.6 g/mol | guidechem.com |
| Boiling Point | 260.71°C (rough estimate) | chemicalbook.com |
| Density | 1.3238 g/cm³ (rough estimate) | chemicalbook.com |
| Refractive Index | 1.4720 (estimate) | chemicalbook.com |
| pKa | 14.32±0.10 (Predicted) | guidechem.com |
| Synonyms | Diethylene glycol monochloroacetate, 2-Chloroacetic acid 2-(2-hydroxyethoxy)ethyl ester | guidechem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
52637-01-1 |
|---|---|
Molecular Formula |
C6H11ClO4 |
Molecular Weight |
182.6 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2-chloroacetate |
InChI |
InChI=1S/C6H11ClO4/c7-5-6(9)11-4-3-10-2-1-8/h8H,1-5H2 |
InChI Key |
CAWRWIWCXWVNCB-UHFFFAOYSA-N |
SMILES |
C(COCCOC(=O)CCl)O |
Canonical SMILES |
C(COCCOC(=O)CCl)O |
Other CAS No. |
52637-01-1 |
Synonyms |
2-hydroxyethoxyethyl chloroacetate diethylene glycol monochloroacetate kuscide monochloroacetate diethylene glycol |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 2 Hydroxyethoxy Ethyl Chloroacetate
Nucleophilic Substitution Reactions at the α-Carbon
The chlorine atom attached to the α-carbon of 2-(2-hydroxyethoxy)ethyl chloroacetate (B1199739) is a good leaving group, making this position susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the displacement of the chloride ion and the formation of a new covalent bond with the nucleophile.
Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)
The reaction of 2-(2-hydroxyethoxy)ethyl chloroacetate with oxygen-centered nucleophiles, such as alcohols and phenols, results in the formation of ether derivatives. These O-alkylation reactions are typically carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate a more potent alkoxide or phenoxide nucleophile.
Commonly used bases for this transformation include inorganic bases like potassium carbonate (K(_2)CO(_3)) and sodium carbonate (Na(_2)CO(_3)), or stronger bases like sodium hydride (NaH) when less acidic alcohols are used. researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), acetone (B3395972), or tetrahydrofuran (B95107) (THF) being frequently employed to facilitate the S(_N)2 reaction. researchgate.net The reaction of 2-(2-hydroxyethoxy)phenol (B1293960) with an alkylating agent, for instance, is a known pathway for the preparation of macrocyclic lipophilic benzocrown ethers. nih.gov
Table 1: Representative Conditions for O-Alkylation with Chloroacetates
| Nucleophile | Reagent/Base | Solvent | Temperature | Product Type |
| Phenol | K(_2)CO(_3) | Acetone/DMF | Reflux | Aryl ether |
| Alcohol | NaH | THF | Room Temp. | Alkyl ether |
The reaction mechanism involves the nucleophilic attack of the alkoxide or phenoxide ion on the α-carbon, leading to the displacement of the chloride ion. The presence of the ether linkage and the terminal hydroxyl group in this compound can potentially lead to intramolecular side reactions, although under controlled conditions, the intermolecular substitution is favored.
Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Hydrazines)
Nitrogen-centered nucleophiles, such as primary and secondary amines and hydrazines, readily react with this compound to yield N-alkylated products. These reactions are a cornerstone in the synthesis of a variety of compounds with applications in medicinal chemistry and materials science. For instance, N-arylpiperazine derivatives, a class of compounds with significant pharmacological activity, can be synthesized using chloroacetate derivatives. rsc.orgresearchgate.net
The reaction of a primary amine with ethyl chloroacetate generally yields the corresponding N-substituted glycine (B1666218) ester. researchgate.net The reaction is typically performed in a polar solvent such as acetone or DMF, often in the presence of a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction. researchgate.netnih.gov The use of a base is crucial to prevent the protonation of the amine nucleophile, which would render it unreactive.
Hydrazine hydrate (B1144303) can also be used as a nucleophile, reacting with chloroacetate esters to form the corresponding carbohydrazide. This reaction is often carried out in an alcohol solvent, such as ethanol. libretexts.org
Table 2: Examples of N-Alkylation Reactions with Chloroacetate Derivatives
| Nucleophile | Reagent/Base | Solvent | Product Type |
| Primary Amine | K(_2)CO(_3) | Acetone | N-substituted glycine ester |
| Hydrazine Hydrate | - | Ethanol | Carbohydrazide |
| N-Arylpiperazine | Triethylamine (B128534) | Dichloromethane | Substituted piperazine |
Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols)
Sulfur-centered nucleophiles, particularly thiols (mercaptans), are highly effective in nucleophilic substitution reactions with this compound. The high nucleophilicity of the thiolate anion, formed by deprotonating the thiol with a base, drives the reaction towards the formation of a thioether linkage.
In a typical procedure, a thiol is treated with a base such as sodium ethoxide or triethylamine in a suitable solvent, followed by the addition of the chloroacetate derivative. nih.gov The reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in an alkaline medium, for example, proceeds through the formation of a thiolate intermediate to yield the corresponding S-alkylated product. nih.gov
The S-alkylation reaction is a versatile method for the synthesis of various sulfur-containing compounds, which are of interest for their biological and material properties.
Azidation Reactions with Inorganic Salts (e.g., Sodium Azide)
The displacement of the chloride in this compound can be readily achieved using an azide (B81097) salt, most commonly sodium azide (NaN(_3)), to introduce the azido (B1232118) group (-N(_3)). This reaction is a key step in the synthesis of azido-functionalized molecules, which are valuable precursors for the introduction of nitrogen-containing functionalities, for example, through reduction to amines or via click chemistry reactions.
A representative procedure for a similar compound involves heating the chloro-derivative with sodium azide in an aqueous solution or a polar aprotic solvent like DMF. rsc.orgrsc.org The addition of a catalytic amount of sodium iodide (NaI) can enhance the reaction rate through the in-situ formation of the more reactive iodo-intermediate (Finkelstein reaction). rsc.org
For example, the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol (B1666427) was achieved by reacting 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) with sodium azide and a catalytic amount of sodium iodide in water at 50°C for 48 hours, resulting in a 90.1% yield. rsc.org A similar approach can be applied to this compound to produce 2-(2-hydroxyethoxy)ethyl azidoacetate.
Hydrolysis and Saponification Studies of the Ester Linkage
The ester group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid (chloroacetic acid) and an alcohol (diethylene glycol). This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis is commonly referred to as saponification.
The hydrolysis of chloro-substituted alkyl acetates has been studied to understand the influence of the electron-withdrawing chloro-substituents on the reaction mechanism and rate. researchgate.net The hydrolysis of ethyl chloroacetate under alkaline conditions has been shown to be a second-order reaction. researchgate.net
Acid-Catalyzed Hydrolysis Pathways
Under acidic conditions, the hydrolysis of esters like this compound is a reversible process. The mechanism for the acid-catalyzed hydrolysis of simple esters like ethyl acetate (B1210297) is well-established and proceeds via an A(_AC)2 pathway. libretexts.orgchemguide.co.uk
The mechanism involves the following key steps:
Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H(_3)O), which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk
Nucleophilic attack by water: A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchemguide.co.uk
Proton transfer: A proton is transferred from the attacking water molecule to the ethoxy oxygen, converting it into a better leaving group (ethanol).
Elimination of the alcohol: The tetrahedral intermediate collapses, expelling the alcohol molecule and regenerating the carbonyl group.
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the acid catalyst. libretexts.orgchemguide.co.uk
For monochloroesters, the acid-catalyzed hydrolysis generally follows the A(_AC)2 mechanism. researchgate.net The rate of this reaction is influenced by the concentration of the acid catalyst and the temperature. The presence of the electron-withdrawing chlorine atom on the acyl group can affect the rate of hydrolysis compared to unsubstituted esters.
Base-Catalyzed Hydrolysis Mechanisms and Kinetics
The hydrolysis of this compound in the presence of a base, such as sodium hydroxide (B78521), is a fundamental reaction that proceeds through well-established mechanistic pathways. The reaction primarily involves the cleavage of the ester bond. Given the structure of the molecule, two principal mechanisms are considered for ester hydrolysis under basic conditions: a bimolecular acyl-oxygen cleavage (BAc2) and a bimolecular alkyl-oxygen cleavage, which is essentially a nucleophilic substitution at the chloro-substituted carbon (SN2).
The predominant pathway for most esters, including this one, is the BAc2 mechanism. This process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester group. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the diethylene glycol monoalkoxide as the leaving group and forming chloroacetic acid, which is immediately deprotonated by the base to yield chloroacetate.
Simultaneously, an intermolecular SN2 reaction can occur where the hydroxide ion attacks the carbon atom bonded to the chlorine atom, displacing the chloride ion to form 2-(2-hydroxyethoxy)ethyl hydroxyacetate. Studies on similar chloroacetamide herbicides have shown that base-catalyzed hydrolysis often proceeds through an intermolecular SN2 reaction to yield hydroxy-substituted derivatives. nih.gov
Table 1: Illustrative Kinetic Data for Base-Catalyzed Ester Hydrolysis This table presents representative data based on studies of similar esters to illustrate the kinetic parameters of interest.
| Ester | Base | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|---|
| Ethyl Acetate | NaOH | 25 | 0.112 | 48.4 |
| Ethyl Chloroacetate | NaOH | 25 | ~1.5 | Not Specified |
Intramolecular Cyclization and Rearrangement Pathways
The unique structure of this compound, featuring a nucleophilic hydroxyl group and an electrophilic chloroacetyl group within the same molecule, creates the potential for intramolecular reactions. Under basic conditions, the terminal hydroxyl group can be deprotonated to form an alkoxide. This intramolecular nucleophile can then attack one of two electrophilic sites within the molecule.
One possible pathway is an intramolecular nucleophilic acyl substitution. The alkoxide attacks the carbonyl carbon of the chloroacetate group. This would lead to the formation of a cyclic intermediate, which could then expel the chloride ion. However, a more probable pathway is an intramolecular Williamson ether synthesis. In this scenario, the alkoxide attacks the carbon atom bearing the chlorine atom via an SN2 reaction. This process would displace the chloride ion and result in the formation of a cyclic ether, specifically 1,4,7-trioxocan-8-one. The formation of cyclic structures from linear molecules containing both a nucleophile and a leaving group is a common strategy in organic synthesis, particularly in the creation of crown ethers and other macrocycles. tdl.orgkyoto-u.ac.jp The feasibility of forming a seven-membered ring in this case is reasonable, as such cyclizations are well-documented. youtube.com
Role as an Alkylating Agent in Complex Molecule Synthesis
This compound serves as a valuable alkylating agent in organic synthesis. guidechem.com The reactivity of the carbon-chlorine bond allows for the attachment of the 2-(2-hydroxyethoxy)ethyl acetate moiety to various nucleophiles. researchgate.net This reaction is a type of nucleophilic substitution where a nucleophile, such as an amine, phenoxide, or thiolate, attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a new carbon-nucleophile bond.
This functionality is particularly useful in the synthesis of more complex molecules, including precursors for lariat (B8276320) and crown ethers. tdl.org For instance, the reaction of this compound with a primary or secondary amine would yield an N-substituted glycine derivative, incorporating the flexible and hydrophilic diethylene glycol chain. Similarly, its reaction with a catechol or other diol under basic conditions could be a key step in constructing larger macrocyclic polyethers, known as crown ethers, which are renowned for their ability to complex metal ions. tdl.orgjetir.org The general conditions for such alkylations often involve the use of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) to facilitate the SN2 reaction. researchgate.net The use of analogous bifunctional building blocks is a cornerstone of synthesizing polyaza-crowns and other complex macrocycles. orgsyn.org
Applications in Advanced Materials Science and Industrial Chemical Processes
Precursor in Polymer Chemistry and Functional Coatings
The bifunctional nature of 2-(2-hydroxyethoxy)ethyl chloroacetate (B1199739) makes it a valuable building block in polymer science. The chloroacetate group provides a site for nucleophilic substitution, enabling its incorporation into polymer backbones or as a pendant group, while the hydroxyl group offers a point for further functionalization or for influencing the physical properties of the resulting materials.
Synthesis of Monomers for Specialty Polymers and Copolymers
While direct polymerization of 2-(2-hydroxyethoxy)ethyl chloroacetate is not extensively documented in the reviewed literature, its structural motifs are found in various specialty monomers. The presence of the ethoxyethyl group is common in monomers used to introduce hydrophilicity and flexibility into polymer chains. For instance, related acrylate (B77674) monomers containing ethoxyethoxy groups are utilized in the production of acrylic resins and adhesives. nih.gov The reactivity of the chloroacetate group could theoretically be exploited to synthesize novel monomers. For example, it could react with other molecules containing a polymerizable group to form a new monomer with tailored properties. However, specific research detailing the synthesis of specialty monomers directly from this compound is not prominently featured in the available scientific literature.
Incorporation into Resins and Adhesive Formulations (excluding human contact uses)
The chloro-functional group in this compound and similar compounds allows for their potential incorporation into various resin and adhesive formulations not intended for human contact. The reactivity of the C-Cl bond allows it to act as a grafting site on polymer backbones or as a cross-linking agent, which can enhance the mechanical and thermal properties of the final material. While specific examples detailing the use of this compound in this context are not widespread in the searched literature, the general chemistry of chloroacetates suggests their utility in modifying the properties of industrial polymers.
Intermediate in the Synthesis of Non-Clinical Organic Compounds
A significant application of this compound lies in its role as a key intermediate for the synthesis of a variety of organic molecules with potential industrial applications, excluding clinical use. Its reactive nature makes it a valuable tool for chemists to construct complex molecular architectures.
Development of Heterocyclic Systems (e.g., Pyrimidine (B1678525), Quinoline (B57606), Oxadiazole Rings)
Heterocyclic compounds are a cornerstone of organic chemistry and find use in various industrial sectors. Chloroacetate esters, such as ethyl chloroacetate, which shares the reactive chloroacetyl group with the title compound, are frequently employed in the synthesis of these ring systems.
Pyrimidine Derivatives: The synthesis of pyrimidine derivatives can be achieved through various routes, some of which involve intermediates that could potentially be derived from this compound. For example, the reaction of 6-amino-2-thioxo-1H-pyrimidine-4-one with different reagents can lead to a variety of novel bicyclic and tricyclic pyrimidine derivatives. google.com While direct use of this compound is not explicitly mentioned, its structural elements could be incorporated to modify the properties of the resulting pyrimidine structures. Another method involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. nih.gov
Quinoline Derivatives: The synthesis of quinoline derivatives, another important class of heterocyclic compounds, often involves multicomponent reactions. nih.govnih.gov Ethyl chloroacetate is used in the synthesis of certain quinoline derivatives. For instance, it reacts with 2-mercapto-3-phenylquinazolin-4(3H)-one to form ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, an intermediate for other heterocyclic compounds. organic-chemistry.orgnih.gov Similarly, 8-hydroxyquinoline (B1678124) can be reacted with ethyl 2-chloroacetate as a first step in the synthesis of more complex quinoline-based structures. nih.gov The hydroxyl and ether functionalities of this compound could impart unique solubility and reactivity to the resulting quinoline systems.
Oxadiazole Rings: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often utilizes ethyl chloroacetate as a starting material. For example, 2-mercapto-1,3,4-oxadiazole derivatives can be reacted with ethyl chloroacetate to form an ester intermediate, which is then further reacted to create more complex oxadiazole-containing molecules. mdpi.comrdd.edu.iq In one documented synthesis, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione is synthesized from 2-mercaptopyrimidine (B73435) and ethyl chloroacetate in a multi-step process. bu.edu.eg The presence of the 2-(2-hydroxyethoxy)ethyl group could be used to create oxadiazole derivatives with modified physical and chemical properties.
Facilitation of Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govbeilstein-journals.orgtcichemicals.com While the direct participation of this compound in MCRs is not explicitly detailed in the surveyed literature, related chloro-compounds are known to participate in such reactions. For instance, α-chloroacetone is a component in the Hantzsch pyrrole (B145914) synthesis, a three-component reaction. nih.gov Given the reactivity of its chloroacetyl group, it is plausible that this compound could be designed to participate in novel MCRs to generate complex molecules with unique functionalities derived from its hydroxyethoxyethyl chain.
Derivatization to Surfactants and Surface-Active Agents (e.g., Gemini Surfactants)
One of the well-documented applications of this compound and its simpler analogue, ethyl chloroacetate, is in the synthesis of surfactants, particularly Gemini surfactants. These surfactants consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer.
Cationic Gemini surfactants can be synthesized from fatty alcohols, which are first esterified with chloroacetic acid to form chloroacetate derivatives. bu.edu.eg These intermediates then undergo a quaternization reaction with a diamine, such as N,N,N',N'-tetramethylethylenediamine, to form the final Gemini surfactant. bu.edu.eg The general synthetic route involves the reaction of two moles of the chloroacetate derivative with one mole of the diamine.
A variety of Gemini surfactants with different hydrophobic chain lengths can be synthesized using this methodology. The properties of the resulting surfactants, such as their critical micelle concentration (CMC) and surface tension at the CMC (γcmc), are influenced by the length of the hydrophobic alkyl chains.
Table 1: Synthesis of Cationic Gemini Surfactants from Chloroacetate Derivatives
| Fatty Alcohol Precursor | Chloroacetate Intermediate | Resulting Gemini Surfactant | Reference |
|---|---|---|---|
| Octanol | Octyl-2-chloroacetate | CGS8: 1,2-ethane bis(dimethyl-2-(octyloxy)-2-oxoethyl ammonium (B1175870) chloride) | bu.edu.eg |
| Dodecanol | Dodecyl-2-chloroacetate | CGS12: 1,2-ethane bis(dimethyl-2-(dodecyloxy)-2-oxoethyl ammonium chloride) | bu.edu.eg |
| Hexadecanol | Hexadecyl-2-chloroacetate | CGS16: 1,2-ethane bis(dimethyl-2-(hexadecyloxy)-2-oxoethyl ammonium chloride) | bu.edu.eg |
| Octadecanol | Octadecyl-2-chloroacetate | CGS18: 1,2-ethane bis(dimethyl-2-(octadecyloxy)-2-oxoethyl ammonium chloride) | bu.edu.eg |
The presence of the 2-(2-hydroxyethoxy)ethyl group in the title compound could be leveraged to create novel non-ionic or zwitterionic surfactants with enhanced water solubility and unique interfacial properties.
Application in Corrosion Inhibition Research through Derivative Synthesis
The chemical compound this compound serves as a versatile precursor in the synthesis of novel corrosion inhibitors, particularly cationic surfactants. Its unique molecular structure, featuring a reactive chloroacetyl group and a hydrophilic hydroxyethoxy tail, allows for the straightforward synthesis of amphiphilic molecules with significant potential in protecting metallic surfaces from corrosion.
Research has demonstrated that derivatives of this compound can be synthesized to act as effective corrosion inhibitors for metals such as carbon steel in acidic environments. A notable example is the synthesis of the cationic surfactant N-(2-(2-hydroxyethoxy)ethyl)-N,N-dimethyldodecan-1-aminium bromide (HEDDB). researchgate.net The synthesis of this derivative involves the quaternization of N,N-dimethyldodecylamine with this compound. The resulting molecule possesses a positively charged nitrogen atom, which facilitates its adsorption onto the negatively charged metal surface in an acidic medium, and a long hydrocarbon tail that forms a protective hydrophobic barrier.
The evaluation of these synthesized derivatives as corrosion inhibitors is typically conducted using a suite of electrochemical techniques, including potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and weight loss measurements. researchgate.net Potentiodynamic polarization studies of HEDDB have shown that it functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net This is evidenced by a significant decrease in the corrosion current density (i_corr) in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS) measurements further corroborate the inhibitive action. The Nyquist plots for carbon steel in the presence of these derivatives typically show an increase in the diameter of the semicircle, indicating an increase in the charge transfer resistance (R_ct) at the metal/solution interface. This increased resistance is attributed to the formation of a protective adsorbed layer of the inhibitor on the metal surface. researchgate.net The effectiveness of the inhibition is often found to increase with the concentration of the synthesized surfactant. researchgate.net
The adsorption of these derivatives on the metal surface is a key aspect of their inhibitive properties. The process can be described by adsorption isotherms, such as the Langmuir adsorption isotherm, which provides insights into the interaction between the inhibitor molecules and the metal surface. researchgate.net The formation of a stable, adsorbed film acts as a physical barrier, isolating the metal from the corrosive environment.
The following table summarizes the key findings from the evaluation of a representative cationic surfactant derivative of this compound as a corrosion inhibitor for carbon steel in 1.0 M HCl.
Table 1: Corrosion Inhibition Performance of HEDDB
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Inhibitor Type | Mixed-Type | Potentiodynamic Polarization | researchgate.net |
| Adsorption Model | Langmuir Adsorption Isotherm | Weight Loss Measurements | researchgate.net |
Contributions to Chemical Process Engineering and Sustainable Production
The compound this compound holds potential as a valuable building block in the realm of chemical process engineering and sustainable production, primarily due to its versatile chemical functionalities. The presence of a hydroxyl group, an ester linkage, and a reactive chloro group within a single molecule opens avenues for its application in the synthesis of a wide array of more complex and functionalized molecules, aligning with the principles of green chemistry.
One of the core tenets of sustainable production is the use of platform chemicals derived from renewable resources to synthesize value-added products. nih.gov While this compound is traditionally derived from petrochemical sources, its structure is amenable to being synthesized from bio-based feedstocks. For instance, the diethylene glycol moiety can potentially be sourced from bio-ethanol. The development of such bio-based routes would significantly enhance its sustainability profile.
In the context of chemical process engineering, the reactivity of the chloroacetyl group allows for facile nucleophilic substitution reactions. This makes it a useful intermediate for introducing the hydroxyethoxyethyl functional group into various molecular scaffolds. This is particularly relevant in the synthesis of functional polymers. sustainablepolymersynthesis.com By reacting the chloroacetate with monomers containing nucleophilic groups, or by using it as an initiator or chain transfer agent in certain polymerization reactions, polymers with tailored properties such as hydrophilicity, biocompatibility, and specific reactive sites can be designed. Such polymers are of interest in applications ranging from biomedical devices to advanced coatings.
Furthermore, the principles of process intensification, such as the use of flow chemistry, are central to modern, sustainable chemical manufacturing. d-nb.infouc.pt The synthesis of derivatives from this compound can potentially be adapted to continuous flow processes. Flow chemistry offers advantages such as enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and purity with reduced waste generation. d-nb.info The well-defined reaction kinetics often associated with the nucleophilic substitution of the chloroacetate group make it a suitable candidate for optimization within a flow reactor setup.
The versatility of this compound as a chemical intermediate contributes to atom economy, a key principle of green chemistry. bldpharm.com By enabling the efficient incorporation of the hydroxyethoxyethyl moiety into a target molecule in a single step, it can reduce the number of synthetic steps, minimize the use of protecting groups, and consequently decrease waste generation compared to more convoluted synthetic pathways.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(2-(2-hydroxyethoxy)ethyl)-N,N-dimethyldodecan-1-aminium bromide (HEDDB) |
Advanced Analytical Characterization Methods for 2 2 Hydroxyethoxy Ethyl Chloroacetate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental insights into the molecular architecture of 2-(2-hydroxyethoxy)ethyl chloroacetate (B1199739) by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(2-hydroxyethoxy)ethyl chloroacetate, providing detailed information about the hydrogen and carbon atomic environments within the molecule.
Predicted ¹H NMR Spectral Data for this compound
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| HO-CH ₂- (a) | ~3.62 | Triplet (t) |
| -CH ₂-O-CH ₂- (b, c) | ~3.70 - 3.78 | Multiplet (m) |
| -O-CH ₂-C(=O)- (d) | ~4.35 | Triplet (t) |
| Cl-CH ₂-C(=O)- (e) | ~4.15 | Singlet (s) |
| H O- (f) | Variable, broad singlet | Singlet (s, broad) |
This table is generated based on predictive analysis of structurally related compounds.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. Due to the presence of distinct carbon atoms in the ester, ether, and chloroalkyl groups, a unique signal is expected for each. The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of the carbon atom. The predicted chemical shifts, based on data from related compounds such as 2-(2-chloroethoxy)ethanol (B196239) and ethyl chloroacetate, are presented below. wikipedia.orgnist.gov
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C H₂-OH | ~61.5 |
| -O-C H₂-CH₂-O- | ~72.4 |
| -O-C H₂-CH₂-O- | ~69.0 |
| -O-C H₂-C(=O)- | ~65.8 |
| Cl-C H₂- | ~41.0 |
| C =O | ~167.5 |
This table is generated based on predictive analysis of structurally related compounds.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular structure. spectrabase.com
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
The most prominent feature would be the strong absorption band of the ester carbonyl group (C=O) stretch, typically appearing in the range of 1740-1760 cm⁻¹. The presence of the hydroxyl (-OH) group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations from the ether and ester linkages will result in strong bands in the fingerprint region, between 1000-1300 cm⁻¹. The C-Cl stretch from the chloroacetate moiety is expected to appear in the lower wavenumber region, typically around 600-800 cm⁻¹. guidechem.comnist.gov
Predicted FTIR Spectral Data for this compound
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |
| O-H | Stretch, hydrogen-bonded | 3500 - 3200 (broad) |
| C-H | Stretch (alkane) | 2950 - 2850 |
| C=O | Stretch (ester) | 1760 - 1740 |
| C-O | Stretch (ester and ether) | 1300 - 1000 |
| C-Cl | Stretch | 800 - 600 |
This table is generated based on predictive analysis of structurally related compounds.
Mass Spectrometry (MS, GC-MS, ESI/MALDI) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.
For this compound (molecular formula C₆H₁₁ClO₄), the molecular weight is 182.6 g/mol . researchgate.net In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 182, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak). nih.gov
Common fragmentation pathways would likely involve the cleavage of the ester and ether linkages. Expected fragment ions would include those resulting from the loss of the chloroacetyl group, the ethoxy groups, and other smaller neutral molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for volatile compounds, providing separation and identification. chemeo.com Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are softer ionization techniques that can be used to observe the molecular ion with less fragmentation, which is beneficial for confirming the molecular weight. nih.gov
Predicted Key Mass Spectral Fragments for this compound
| m/z | Possible Fragment Ion |
| 182/184 | [C₆H₁₁ClO₄]⁺ (Molecular Ion) |
| 105 | [C₄H₉O₃]⁺ (Loss of CH₂Cl) |
| 87 | [C₄H₇O₂]⁺ (Loss of OCH₂CH₂OH) |
| 77/79 | [CH₂ClC=O]⁺ |
| 45 | [C₂H₅O]⁺ |
This table is generated based on predictive analysis of structurally related compounds.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, byproducts, and for determining its purity.
Gas Chromatography (GC) for Volatile Analysis and Purity Determination
Gas Chromatography (GC) is a powerful method for the analysis of volatile and thermally stable compounds like this compound. It is widely used for determining the purity of the compound and for quantifying it in mixtures. A suitable GC method would involve injecting a solution of the compound into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase coated on the column.
The retention time of this compound would be characteristic under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). Purity is assessed by the presence of a single major peak, with any other peaks indicating impurities. For quantitative analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. chemicalbook.com Calibration with a known standard would allow for the precise determination of the concentration of this compound.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for preliminary purity screening. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.
A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in separation. The positions of the spots are visualized, often under UV light if the compounds are UV-active, or by using a staining reagent.
The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored. The appearance of a single spot for the purified product suggests a high degree of purity.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This process provides the mass percentages of each element present, which is crucial for confirming the empirical formula—the simplest whole-number ratio of atoms in the compound. For this compound, the molecular formula is established as C₆H₁₁ClO₄. guidechem.com
The confirmation of this formula is achieved by comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the molecular formula. The theoretical composition is calculated using the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O), and the compound's molecular weight of 182.60 g/mol . guidechem.comchemsrc.com
The expected mass percentages for each element in this compound are detailed below. A close correlation between experimental results from an elemental analyzer and these theoretical values would serve to confirm the empirical and molecular formula of the compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 39.47% |
| Hydrogen | H | 1.01 | 11 | 11.11 | 6.08% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.41% |
| Oxygen | O | 16.00 | 4 | 64.00 | 35.04% |
| Total | | | | 182.62 | 100.00% |
Advanced Hyphenated Techniques (e.g., GC-IR, LC-MS)
To achieve a more detailed structural confirmation and purity assessment, advanced hyphenated analytical techniques are employed. These methods combine a separation technique with a spectroscopic detection method, providing comprehensive information about the analyte.
Gas Chromatography-Infrared Spectroscopy (GC-IR)
Gas Chromatography-Infrared Spectroscopy (GC-IR) is a powerful technique for separating and identifying volatile compounds. In a hypothetical analysis of this compound, the gas chromatograph would first separate the compound from any volatile impurities based on their boiling points and interactions with the GC column. As the separated compound elutes from the column, it passes through an infrared spectrometer. The IR detector measures the absorption of infrared radiation, providing a unique spectrum that reveals the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the O-H (hydroxyl), C=O (ester carbonyl), C-O (ether and ester), and C-Cl (chloro) functional groups, thereby confirming its molecular structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile or thermally unstable compounds. LC separates the components of a mixture in a liquid mobile phase, after which the mass spectrometer provides highly accurate mass information, confirming the identity and purity of the compound.
For this compound, LC would effectively separate the target compound from non-volatile impurities or starting materials. The eluent would then be introduced into the mass spectrometer's ion source. The mass spectrometer would measure the mass-to-charge ratio (m/z) of the resulting ions. Given the compound's monoisotopic mass of 182.0345865 Da, a high-resolution mass spectrometer would be expected to detect this mass with high accuracy. guidechem.com The technique is sensitive enough to detect trace-level impurities and degradation products. merckmillipore.com Common ions observed in LC-MS analysis include the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The detection of these specific ions provides unambiguous confirmation of the compound's molecular weight and, by extension, its identity.
Table 2: Expected Mass Spectrometry Data for this compound
| Attribute | Value |
|---|---|
| Molecular Formula | C₆H₁₁ClO₄ guidechem.com |
| Exact Monoisotopic Mass | 182.03459 Da guidechem.com |
| Expected [M+H]⁺ Ion (m/z) | 183.04186 |
| Expected [M+Na]⁺ Ion (m/z) | 205.02381 |
Computational and Theoretical Studies on 2 2 Hydroxyethoxy Ethyl Chloroacetate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of a molecule. For 2-(2-hydroxyethoxy)ethyl chloroacetate (B1199739), these calculations can predict a range of properties that are crucial for understanding its reactivity and behavior.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov
In the context of 2-(2-hydroxyethoxy)ethyl chloroacetate, the HOMO is expected to be localized around the oxygen atoms of the ether and hydroxyl groups, as well as the ester group, due to the presence of lone pairs of electrons. The LUMO is likely to be centered on the chloroacetate moiety, specifically the antibonding orbitals associated with the C-Cl and C=O bonds. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide precise energies and visualizations of these orbitals. conicet.gov.arnih.gov
Table 1: Illustrative Calculated Electronic Properties of this compound
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |
Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations. They are intended to demonstrate the type of data generated.
Spectroscopic Property Prediction (e.g., NMR, IR Frequencies)
Quantum chemical calculations can predict spectroscopic data with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.
Infrared (IR) Spectroscopy: Theoretical calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. nih.gov For this compound, key predicted vibrational frequencies would include the O-H stretch of the hydroxyl group (typically around 3400-3500 cm⁻¹), the C=O stretch of the ester (around 1730-1750 cm⁻¹), the C-Cl stretch (around 700-800 cm⁻¹), and various C-O and C-C stretching and bending modes. nist.govchemicalbook.com Comparing calculated frequencies with experimental data can help confirm the molecular structure. conicet.gov.ar
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts is another powerful application of computational chemistry. pdx.edu By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts (¹H and ¹³C) can be estimated. nanobioletters.com For this compound, distinct signals would be predicted for the protons and carbons in the ethyl, ethoxy, and chloroacetyl groups. These predictions can be invaluable for assigning peaks in experimental NMR spectra. chemicalbook.com
Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Illustrative Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂-Cl | 4.15 | Singlet |
| -COO-CH₂- | 4.30 | Triplet |
| -O-CH₂-CH₂-OH | 3.75 | Triplet |
| -CH₂-OH | 3.60 | Triplet |
| -OH | 2.50 | Singlet (broad) |
Note: These are illustrative values and the actual shifts can be influenced by solvent and other experimental conditions. The table serves as an example of predicted data.
Molecular Modeling and Simulation
Molecular modeling and simulations provide insights into the dynamic behavior of molecules, including their preferred shapes and interactions with other molecules.
Intermolecular Interaction Studies (e.g., Adsorption Mechanisms in Corrosion Inhibition)
Computational methods are widely used to study how inhibitor molecules interact with metal surfaces to prevent corrosion. researchgate.net In the case of this compound acting as a corrosion inhibitor, DFT calculations can model its adsorption on a metal surface (e.g., iron or steel). researchgate.net
The mechanism of adsorption can be elucidated by analyzing the interaction energies, charge transfer between the molecule and the metal, and the geometry of the adsorbed molecule. nih.gov The presence of heteroatoms (oxygen and chlorine) with lone pairs of electrons, as well as the polar ester group, makes this compound a candidate for effective adsorption. These groups can act as active centers for coordination with the vacant d-orbitals of the metal atoms, leading to the formation of a protective film on the surface. researchgate.net Quantum chemical parameters like the HOMO and LUMO energies are also used to predict the nature of these interactions. A high HOMO energy suggests a strong tendency to donate electrons to the metal, while a low LUMO energy indicates a willingness to accept electrons from the metal, both of which can lead to strong chemisorption.
Reaction Mechanism Predictions and Transition State Analysis
Theoretical chemistry can be employed to map out the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. researchgate.net This involves identifying the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of the reaction. ijnc.ir
For this compound, one could theoretically study its hydrolysis or its reaction with other nucleophiles. For example, in a hydrolysis reaction, computational models could track the approach of a water molecule, the formation of a tetrahedral intermediate, and the final cleavage of the ester bond. By calculating the energies of the transition states for different possible pathways, the most likely reaction mechanism can be predicted. ukm.my This information is fundamental for controlling reaction outcomes and designing more efficient synthetic routes.
Structure-Activity Relationship (SAR) Studies for Specific Non-Biological Applications
The utility of this compound in non-biological contexts is intrinsically linked to the interplay of its functional components. Structure-activity relationship (SAR) studies, even if not explicitly labeled as such in all research, focus on how modifications to its molecular architecture influence the properties of the resulting materials.
The primary reactive site for many non-biological applications is the chloroacetate moiety. The carbon-chlorine bond is susceptible to nucleophilic substitution, making this compound a valuable precursor for introducing the 2-(2-hydroxyethoxy)ethyl group onto other molecules or surfaces. The reactivity of this site can be influenced by the electron-withdrawing nature of the adjacent carbonyl group, which activates the alpha-carbon for substitution reactions.
The diethylene glycol-like spacer plays a crucial role in determining the physical properties of materials derived from this compound. Its flexibility can impart desirable characteristics such as improved solubility and a lower glass transition temperature in polymers. The ether linkages within the spacer are relatively inert, providing chemical stability to the backbone of any resulting polymer.
The terminal hydroxyl group offers a secondary point of reactivity. This allows for subsequent functionalization or for the molecule to act as a bifunctional monomer in polymerization reactions, leading to the formation of polyesters or polyurethanes with pendant chloroacetate groups. These pendant groups can then be used for further post-polymerization modifications, creating functional materials with tailored properties.
Detailed research findings on the direct SAR of this specific compound are limited. However, by examining related chemistries, we can infer the impact of its structural components. For instance, in the realm of polymer chemistry, the length and nature of the spacer group are known to significantly affect the mechanical and thermal properties of the resulting polymers. A longer, more flexible spacer, such as the one present in this compound, would be expected to produce polymers with lower crystallinity and greater elasticity compared to those with shorter, more rigid spacers.
Interactive Data Table: Inferred Structure-Property Relationships
| Structural Feature | Influence on Non-Biological Application (e.g., Polymer Properties) |
| Chloroacetate Group | Primary reactive site for grafting and modification. |
| Diethylene Glycol Spacer | Imparts flexibility, hydrophilicity, and influences thermal properties. |
| Terminal Hydroxyl Group | Secondary reactive site for polymerization or further functionalization. |
Further dedicated computational and experimental studies are necessary to fully elucidate the quantitative structure-activity relationships for this compound in its various non-biological applications. Such research would enable the precise design of materials with optimized performance characteristics.
Environmental Behavior and Degradation Pathways of 2 2 Hydroxyethoxy Ethyl Chloroacetate
Abiotic Transformation Processes
Abiotic transformation processes are non-biological chemical reactions that lead to the degradation of a compound. For 2-(2-hydroxyethoxy)ethyl chloroacetate (B1199739), the key abiotic pathways are photochemical degradation and hydrolysis.
The hydrolysis of 2-(2-hydroxyethoxy)ethyl chloroacetate involves the cleavage of the ester bond, a reaction that is significantly influenced by the pH of the aqueous medium. While specific kinetic data for this compound is not available, the hydrolysis of a structurally similar compound, ethyl chloroacetate, provides insight into the expected behavior.
Ester hydrolysis can be catalyzed by both acids and bases. The rate of hydrolysis is generally at its minimum in the neutral pH range and increases under both acidic and alkaline conditions.
Alkaline Hydrolysis: Under alkaline conditions, the hydrolysis of esters is typically a second-order reaction, dependent on the concentrations of both the ester and the hydroxide (B78521) ions. The reaction rate constant for the alkaline hydrolysis of ethyl acetate (B1210297), a related ester, has been measured, and the process is known to be relatively fast. uv.es
Acid-Catalyzed Hydrolysis: In acidic solutions, the hydrolysis is catalyzed by H+ ions. This reaction is generally slower than alkaline hydrolysis.
Neutral Hydrolysis: At neutral pH, the uncatalyzed hydrolysis of the ester can occur, but the rate is typically much slower compared to the catalyzed reactions.
The pH-dependent kinetics of ester hydrolysis can be summarized in the following table, using ethyl acetate as a proxy for general trends.
| pH Condition | Catalyst | General Rate |
| Acidic (pH < 7) | H⁺ ions | Moderate |
| Neutral (pH ≈ 7) | Water (uncatalyzed) | Slow |
| Alkaline (pH > 7) | OH⁻ ions | Fast |
This table provides a qualitative overview of the expected pH-dependence of hydrolysis for an ester like this compound based on general chemical principles.
Biotic Degradation Mechanisms
Biotic degradation involves the transformation of a chemical by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic compounds from the environment.
Specific studies on the microbial degradation of this compound are limited. However, research on the biodegradation of structurally related compounds, such as bis(2-chloroethyl) ether (BCEE), provides valuable insights.
A bacterial strain, Xanthobacter sp. strain ENV481, has been shown to utilize BCEE as its sole source of carbon and energy under aerobic conditions. nih.gov This suggests that microorganisms capable of degrading chloro- and ether-containing compounds exist in the environment. The degradation process for BCEE by this strain involves sequential dehalogenation reactions. nih.gov Given the structural similarities, it is plausible that this compound could also be susceptible to aerobic biodegradation by specialized microorganisms.
The aerobic biodegradation of chloroethenes is another area of research that highlights the capability of bacteria to degrade chlorinated organic compounds. nih.gov These bacteria are widespread and play a significant role in the natural attenuation of such pollutants. nih.gov
The identification of biodegradation products is essential for understanding the complete degradation pathway and assessing the formation of any potentially harmful intermediates. For the related compound BCEE, the degradation by Xanthobacter sp. strain ENV481 proceeds through the following steps:
First Dehalogenation: BCEE is first dehalogenated to form 2-(2-chloroethoxy)ethanol (B196239). nih.gov
Second Dehalogenation: This intermediate is then further dehalogenated to diethylene glycol (DEG). nih.gov
Oxidation: DEG is subsequently oxidized to 2-hydroxyethoxyacetic acid (2HEAA). nih.gov
Based on this pathway for a similar compound, a hypothetical biodegradation pathway for this compound could involve the initial hydrolysis of the ester linkage to form chloroacetic acid and diethylene glycol, followed by the degradation of these two products.
| Parent Compound | Potential Intermediate | Potential Final Product |
| This compound | Chloroacetic Acid, Diethylene Glycol | Carbon Dioxide, Water, Chloride |
This table presents a hypothetical degradation pathway based on the known degradation of similar compounds.
Environmental Distribution and Fate Modeling
Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in different environmental compartments such as air, water, soil, and sediment. researchgate.netrsc.org These models integrate a chemical's properties with environmental parameters to estimate its likely behavior.
For a compound like this compound, a comprehensive environmental fate model would consider:
Physical-Chemical Properties: Such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow).
Transformation Rates: Including rates of photochemical degradation, hydrolysis, and biodegradation.
Environmental Characteristics: Such as temperature, pH, organic carbon content of soil and sediment, and flow rates of air and water.
The development and application of such models require substantial data, which is often not available for less common industrial chemicals. epa.gov While general frameworks for modeling the fate of chemicals exist, specific predictions for this compound would necessitate experimental determination of its key properties and degradation rates. nih.govmdpi.com Without this data, its environmental distribution remains a matter of estimation based on the behavior of analogous compounds.
Volatilization Potential from Environmental Matrices
The structure of this compound, with its hydroxyl and ester groups, suggests a relatively low vapor pressure. The presence of the hydroxyl group, in particular, allows for hydrogen bonding, which tends to decrease a substance's volatility.
The Henry's Law constant (H) is a key parameter that describes the partitioning of a chemical between air and water at equilibrium. A low Henry's Law constant indicates that a substance is less likely to volatilize from water. While an experimentally determined value for this compound is not available, estimations for structurally similar compounds can be considered. For instance, diethylene glycol has a very low estimated Henry's Law constant, suggesting it has a negligible rate of volatilization from water. Given the structural similarities, it is anticipated that this compound would also exhibit a low potential for volatilization from aqueous environments.
| Property | Estimated Value/Indication | Implication for Volatilization |
| Vapor Pressure | Low (inferred from structure) | Reduced tendency to evaporate from surfaces. |
| Henry's Law Constant | Low (inferred from structural analogues) | Low potential for volatilization from water bodies. |
Table 1: Estimated Volatilization Properties of this compound
Mobility and Sorption in Soil and Aquatic Sediments
The mobility of a chemical in the environment, particularly its movement through soil and its partitioning into aquatic sediments, is largely determined by its sorption characteristics. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this behavior. A low Koc value suggests weak sorption to soil and sediment, leading to higher mobility, whereas a high Koc value indicates strong sorption and lower mobility.
Direct experimental data for the Koc of this compound is not available. However, information on related compounds provides a basis for estimation. Diethylene glycol, a core component of the molecule, is known to have a very low potential to adsorb to soil and sediment, indicating high mobility. The chloroacetate portion of the molecule is also generally water-soluble and not strongly sorbed to soil particles.
Therefore, it is predicted that this compound would have a low Koc value and consequently exhibit high mobility in soil. This high mobility suggests a potential for the compound to leach from the soil surface into groundwater. In aquatic systems, a low affinity for sorption implies that the compound would predominantly remain in the water column rather than accumulating in the sediment.
| Parameter | Predicted Behavior | Environmental Implication |
| Soil Adsorption Coefficient (Koc) | Low | High mobility in soil and potential for groundwater contamination. |
| Sorption to Aquatic Sediments | Weak | Predominantly remains in the water phase rather than partitioning to sediments. |
Table 2: Predicted Mobility and Sorption Characteristics of this compound
Environmental Impact Assessment (excluding human health risk assessments)
The environmental impact of this compound is related to its persistence, potential for bioaccumulation, and the toxicity of the parent compound and its degradation products to aquatic and terrestrial organisms.
Given its high mobility, the primary environmental compartments of concern are water and soil. The compound is an ester and contains a chloro- group, which suggests that it may undergo both biotic and abiotic degradation processes. Hydrolysis of the ester linkage would be a likely abiotic degradation pathway, yielding diethylene glycol and chloroacetic acid.
The environmental impact of these degradation products is better characterized. Diethylene glycol is readily biodegradable and has low toxicity to aquatic organisms. However, its biodegradation can lead to oxygen depletion in water bodies if present in high concentrations.
The potential for bioaccumulation of this compound is expected to be low, based on its predicted high water solubility and low sorption characteristics.
Future Research Directions and Emerging Areas for 2 2 Hydroxyethoxy Ethyl Chloroacetate
Development of Novel Synthetic Routes with Enhanced Sustainability
The future development of 2-(2-Hydroxyethoxy)ethyl chloroacetate (B1199739) is intrinsically linked to the creation of synthetic methodologies that are not only efficient but also environmentally benign. Current laboratory-scale syntheses may rely on traditional chlorinating agents like thionyl chloride in chlorinated solvents such as chloroform (B151607), which present environmental and safety concerns. orgsyn.org Future research should pivot towards more sustainable alternatives.
Key research objectives include:
Solvent-Free Synthesis: Investigating solid-state or melt-phase reactions to eliminate the need for volatile organic solvents. A known method for a similar compound, ethyl 2-chloroacetoacetate, successfully employs a solvent-free approach, which significantly lowers production costs and reduces waste. google.com This principle could be adapted for the target molecule.
Alternative Chlorinating Agents: Exploring less hazardous reagents to replace thionyl chloride or sulfonyl chloride. google.com This could involve electro-chlorination or the use of solid-supported chlorinating agents that are more easily separated and recycled.
Continuous Flow Processes: Transitioning from batch processing to continuous flow reactors can offer superior control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and enhance scalability and energy efficiency.
Bio-based Feedstocks: A long-term goal is to source the diethylene glycol precursor from renewable biomass, thereby reducing the carbon footprint of the entire synthetic pathway.
Exploration of Advanced Catalytic Systems for Functional Group Transformations
The reactivity of the chloroacetate and hydroxyl moieties in 2-(2-Hydroxyethoxy)ethyl chloroacetate can be precisely controlled and expanded through the use of advanced catalytic systems. Future research in this area will be crucial for unlocking the full synthetic potential of this molecule.
Emerging areas for catalytic research include:
Selective Functionalization: Developing catalysts that can selectively target either the chloro- group for nucleophilic substitution or the hydroxyl group for esterification or etherification, without the need for protecting groups. This would streamline multi-step synthetic sequences.
Photoredox and Photocatalysis: These rapidly advancing fields offer new ways to form chemical bonds under mild conditions. nih.gov Investigating light-mediated processes for the synthesis of this compound or its subsequent polymerization and modification could lead to novel, energy-efficient reaction pathways. nih.gov
Enzymatic Catalysis: Biocatalysts, such as lipases or hydrolases, could be employed for highly selective transformations, for instance, in the controlled hydrolysis of the ester group or in transesterification reactions under mild, aqueous conditions.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have proven to be powerful catalysts for a wide range of transformations. researchgate.net Their potential in mediating reactions involving the chloroacetate group, such as in the formation of new carbon-carbon or carbon-heteroatom bonds, remains a fertile ground for exploration.
Expansion into Novel Material Science Applications (e.g., stimuli-responsive materials, smart polymers)
The structure of this compound makes it an ideal monomer or grafting agent for the creation of advanced functional materials, particularly "smart" polymers that respond to environmental triggers. ijbpas.com These materials can undergo reversible changes in their physical or chemical properties in response to external stimuli. ijbpas.comnih.gov
Future applications in material science could focus on:
pH-Responsive Systems: The ester linkage in polymers derived from this monomer could be designed to be stable at neutral pH but hydrolyze in acidic environments, such as those found in tumor microenvironments or specific intracellular compartments. nih.govresearchgate.net This would enable the targeted release of therapeutic agents.
Thermo-responsive Hydrogels: The hydroxyethoxyethyl side chain can impart hydrophilicity and temperature-dependent solubility. By copolymerizing this monomer with others, such as N-isopropylacrylamide, hydrogels that exhibit a lower critical solution temperature (LCST) could be developed for applications in injectable drug delivery systems or tissue engineering scaffolds. nih.gov
Light-Responsive Materials: The hydroxyl group provides a convenient point for attaching photo-cleavable or photo-isomerizable groups. rsc.org This would allow for the creation of materials whose properties, such as swelling or drug release, can be controlled remotely with light. ijbpas.com
The following table outlines potential stimuli and the corresponding responsive behavior that could be engineered into polymers using this compound.
| Stimulus | Potential Polymer Response | Enabling Feature of Monomer |
| pH | Swelling/Collapse, Drug Release, Degradation | Hydrolyzable ester linkage |
| Temperature | Change in solubility (LCST), Gelation | Hydrophilic hydroxyethoxyethyl group |
| Light | Bond cleavage, Isomerization, Drug Release | Hydroxyl group for post-modification |
| Ions | Changes in swelling due to ionic interactions | Polar groups (hydroxyl, ester) |
Deeper Mechanistic Understanding of Complex Reactions
A fundamental, mechanistic understanding of the reactions involving this compound is paramount for optimizing existing processes and designing new ones with precision. nih.gov Empirical findings have driven much of the initial discovery in polymer and material science, but a mature phase of development requires detailed mechanistic insight. nih.gov
Future research should prioritize:
Kinetic Analysis: Performing detailed kinetic studies of its polymerization reactions (e.g., ring-opening or radical polymerizations) and its functional group transformations. As seen in studies of other compounds, kinetic data can reveal the reactive species and rate-limiting steps, which is crucial for process optimization. researchgate.net
Spectroscopic and Computational Studies: Employing in-situ spectroscopic techniques (e.g., NMR, IR) combined with computational modeling (e.g., Density Functional Theory) to elucidate transition states and reaction intermediates. This dual approach can provide a complete picture of the reaction pathway.
Controlled Polymerization: Understanding the mechanism of its polymerization is key to controlling polymer architecture, such as molecular weight, dispersity, and tacticity. This control is essential for fine-tuning the physical and biological properties of the final material.
Comprehensive Environmental Life Cycle Analysis (LCA)
As this compound finds broader application, a thorough assessment of its environmental footprint becomes essential. A comprehensive Life Cycle Analysis (LCA) evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal. mdpi.com The application of LCA to many specialty chemicals is still in its early stages, highlighting a critical need for data. mdpi.com
A future LCA for this compound should include:
Cradle-to-Grave Assessment: The analysis must encompass the environmental impact of its synthesis, purification, use in polymerization or other applications, and its end-of-life fate, including biodegradability and potential for recycling.
Comparative Pathway Analysis: LCA provides a framework for comparing different synthetic routes, such as a traditional solvent-based method versus a modern, greener alternative. researchgate.net Key metrics would include cumulative energy demand (CED) and global warming potential (GWP). researchgate.net
Impact Assessment: Evaluating a range of environmental impact categories beyond just carbon footprint, including water use, ecotoxicity, and land use. mdpi.com
Integration with Green Chemistry Principles and Sustainable Chemical Engineering
The future of this compound must be aligned with the principles of green chemistry and sustainable chemical engineering to ensure its long-term viability. mdpi.com This involves a holistic approach to minimizing the environmental impact of chemical processes and products.
Key areas for integration include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Design for Degradation: When used in applications like drug delivery or disposable materials, the resulting polymers should be designed to degrade into non-toxic, environmentally benign substances after their intended use.
Waste Valorization: Exploring opportunities to convert any byproducts from the synthesis into valuable co-products, moving towards a circular economy model.
By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a valuable and sustainable platform chemical for the next generation of advanced materials and chemical products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Hydroxyethoxy)ethyl chloroacetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves esterification of chloroacetic acid with 2-(2-hydroxyethoxy)ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include temperature control (60–80°C) to avoid thermal decomposition and stoichiometric optimization to minimize side products like diesters . Purification via fractional distillation or column chromatography is critical to isolate the target compound, with yields reported between 65–85% depending on solvent selection (e.g., toluene for azeotropic water removal) .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess hydrolysis rates in aqueous buffers (pH 4–9) and solvents (e.g., DMSO, ethanol) using HPLC or GC-MS. The compound’s ester and ether bonds are susceptible to alkaline hydrolysis, with degradation half-lives <24 hours at pH 9 . For long-term storage, anhydrous conditions at –20°C in amber vials are recommended to prevent photodegradation and moisture ingress .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H NMR (δ 4.2–4.4 ppm for ester methylene, δ 3.6–3.8 ppm for ether-linked oxyethylene groups) and ¹³C NMR (δ 170–175 ppm for carbonyl carbon) confirm functional groups .
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1100–1250 cm⁻¹ (C-O-C ether linkages) .
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of chloroacetate moiety at m/z 121) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chloroacetate group acts as an electrophile, participating in SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using pseudo-first-order conditions reveal rate dependence on solvent polarity (higher rates in DMF vs. ethanol) and nucleophile strength (e.g., primary amines > secondary amines) . Computational modeling (DFT) can predict transition states and activation energies, aiding in designing derivatives with tailored reactivity .
Q. How can researchers mitigate competing side reactions during derivatization of this compound for drug-conjugation studies?
- Methodological Answer : Competing hydrolysis can be minimized by using aprotic solvents (e.g., acetonitrile) and low temperatures (0–4°C). Protecting the hydroxyl group with trimethylsilyl chloride (TMSCl) prior to conjugation reduces undesired ester cleavage . Reaction progress should be monitored via TLC or in situ IR to optimize stoichiometry and timing .
Q. What analytical strategies are suitable for quantifying trace degradation products in biological matrices?
- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) is preferred for sensitivity. Degradation products like glycolic acid (from ester hydrolysis) and 2-(2-hydroxyethoxy)ethanol (from ether cleavage) can be quantified using isotope-labeled internal standards (e.g., d₄-glycolic acid) . Sample preparation should include protein precipitation (acetonitrile) and SPE (C18 cartridges) to reduce matrix interference .
Q. How does the compound’s dual functional groups (ester and ether) influence its interactions with lipid bilayers in drug delivery studies?
- Methodological Answer : Molecular dynamics simulations show that the ether group enhances membrane permeability by forming hydrogen bonds with phospholipid headgroups, while the ester moiety facilitates hydrolysis-triggered release in cytoplasmic environments. Experimental validation via fluorescence microscopy (liposome models) and in vitro cytotoxicity assays (e.g., MTT on HeLa cells) can correlate structure-activity relationships .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : Reports of 65% vs. 85% yields ( vs. 11) may arise from solvent purity or catalyst loading. Researchers should replicate methods with controlled variables (e.g., anhydrous solvents, inert atmosphere) .
- Degradation Half-Lives : Variability in hydrolysis rates ( vs. 16) could reflect differences in buffer ionic strength or temperature. Standardized conditions (e.g., 25°C, 0.1 M phosphate buffer) are advised for cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
